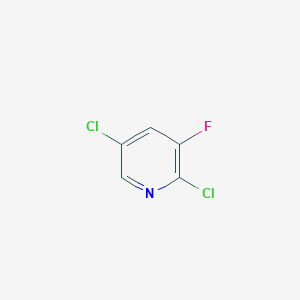

2,5-Dichloro-3-fluoropyridine

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,5-dichloro-3-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2FN/c6-3-1-4(8)5(7)9-2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMURTAGJSLLLMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00449995 | |

| Record name | 2,5-Dichloro-3-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00449995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103999-77-5 | |

| Record name | 2,5-Dichloro-3-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00449995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,5 Dichloro 3 Fluoropyridine and Its Precursors

Established Synthetic Routes to 2,5-Dichloro-3-fluoropyridine

Two primary synthetic routes have been established for the preparation of this compound. The first route utilizes a Hofmann degradation followed by a diazotization reaction. The second prominent pathway involves the nitration of a dichloropyridine precursor, which is then followed by a reduction step to yield a key intermediate.

A recognized method for synthesizing this compound involves the Hofmann degradation of an amide, followed by a diazotization reaction to introduce the fluorine atom. google.com This pathway is notable for achieving a high total yield, which can exceed 67%. google.com

The initial step in this sequence is the Hofmann degradation of 2,5-dichloronicotinamide (B1305106). google.com The Hofmann degradation, or Hofmann rearrangement, is a chemical reaction that converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.org In this specific application, 2,5-dichloronicotinamide is treated with a reagent such as sodium hypobromite (B1234621) or sodium hypochlorite (B82951) to induce the degradation. google.com This process transforms the amide group at the 3-position of the pyridine (B92270) ring into an amino group, yielding the intermediate product, 2,5-dichloro-3-aminopyridine. google.com The reaction proceeds through the formation of an isocyanate intermediate, which is then hydrolyzed to the primary amine. wikipedia.org

Reaction Parameters for Hofmann Degradation

| Starting Material | Reagents | Product |

|---|

The second step of this pathway involves the conversion of the amino group of 2,5-dichloro-3-aminopyridine into a fluorine atom. This is achieved through a diazotization reaction. google.com The 2,5-dichloro-3-aminopyridine is reacted with fluoboric acid and sodium nitrite (B80452). google.com This reaction forms an unstable diazonium salt intermediate, specifically a diazonium tetrafluoroborate. This intermediate then decomposes, releasing nitrogen gas and yielding the final product, this compound. google.com This method avoids the use of more expensive fluorinating agents. google.com

Reaction Parameters for Diazotization

| Starting Material | Reagents | Product |

|---|

An alternative synthetic approach begins with the nitration of 2,5-dichloropyridine (B42133). This route also leads to the key intermediate, 2,5-dichloro-3-aminopyridine, which can then be converted to the final product.

The synthesis commences with the electrophilic aromatic substitution of 2,5-dichloropyridine. The nitration is typically carried out using a mixture of nitric acid and a strong acid, such as oleum (B3057394) (fuming sulfuric acid), to generate the nitronium ion (NO₂⁺) electrophile. google.com This reaction introduces a nitro group onto the pyridine ring, resulting in the formation of 2,5-dichloro-3-nitropyridine. google.comresearchscientific.co.uk The conditions for this reaction, including temperature and reactant ratios, are controlled to ensure the desired regioselectivity and to minimize the formation of byproducts. google.com

General Conditions for Nitration of Dichloropyridines

| Substrate | Nitrating Agent | Acid Medium | Product |

|---|

Nitration, Reduction, and Boron Trifluoride Etherate Treatment

Conversion to nitramino derivative and reaction with boron trifluoride etherate

One established, albeit lengthy, pathway to introduce a fluorine atom at the 3-position of a 2,5-dichloropyridine scaffold involves the formation and subsequent rearrangement of a nitramino intermediate. google.com This multi-step process begins with 2,5-dichloropyridine, which is first nitrated and then reduced to yield 2,5-dichloro-3-aminopyridine. google.com

Halogen Exchange Reactions

Halogen exchange (Halex) reactions represent a more direct and widely utilized industrial method for the synthesis of fluoroaromatic and fluoroheteroaromatic compounds. acsgcipr.orgwikipedia.org The process is a specific type of nucleophilic aromatic substitution (SNAr) where a leaving group, typically a chlorine atom, is displaced by a fluoride (B91410) anion. acsgcipr.org For the reaction to be effective, the aromatic or heteroaromatic ring must be "activated" by the presence of electron-withdrawing groups, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the substitution process. acsgcipr.orgwikipedia.org

The Halex reaction is a cornerstone in the large-scale production of many fluorinated fine chemicals. acsgcipr.org It is particularly applicable to the synthesis of fluoropyridines from their corresponding chloropyridine precursors. The reaction is typically conducted at high temperatures, often between 150°C and 250°C, using a source of fluoride ions in a high-boiling point, polar aprotic solvent. wikipedia.orggoogle.com

Utilizing Potassium Fluoride (KF) and/or Cesium Fluoride (CsF)

The choice of the fluoride source is critical to the success of a Halex reaction. The most common and cost-effective reagent is potassium fluoride (KF). acsgcipr.orggoogle.com However, KF has low solubility in the organic solvents typically used for these reactions, which can lead to slow reaction rates. nih.gov To improve efficiency, KF is often used in a finely-divided, spray-dried form to maximize its surface area and reactivity. google.com

Cesium fluoride (CsF) is a more reactive and soluble alternative to KF. wikipedia.orgepfl.ch Its higher solubility in organic solvents provides a greater concentration of "naked" fluoride ions, which are more nucleophilic, often leading to higher yields and allowing for milder reaction conditions. wikipedia.orgthieme-connect.de However, the significantly higher cost of CsF often limits its application in large-scale industrial processes. google.comthieme-connect.de

In some cases, a mixture of KF and CsF is employed to balance reactivity and cost. google.com For instance, the conversion of this compound to 2,3-difluoro-5-chloropyridine has been performed using a mixture of potassium and cesium fluoride. google.com Phase-transfer catalysts, such as quaternary ammonium (B1175870) or phosphonium (B103445) salts, are frequently added to Halex reactions using KF to help solubilize the fluoride anion in the organic phase, thereby accelerating the reaction. google.comacsgcipr.orggoogle.com

| Fluoride Source | Key Advantages | Key Disadvantages | Typical Application Notes |

|---|---|---|---|

| Potassium Fluoride (KF) | Low cost, widely available. google.com | Low solubility, requires high temperatures, often needs a phase-transfer catalyst. acsgcipr.orgnih.gov | Standard choice for industrial-scale Halex reactions. wikipedia.org |

| Cesium Fluoride (CsF) | Higher reactivity and solubility in organic solvents. wikipedia.org | High cost. google.comthieme-connect.de Very hygroscopic. thieme-connect.de | Used for difficult substitutions or when milder conditions are required. epfl.ch |

Solvent Considerations in Halex Reactions (e.g., sulfolane, DMSO)

The solvent plays a crucial role in Halex reactions by solubilizing the reactants and facilitating the nucleophilic substitution. The ideal solvents are dipolar aprotic solvents, which possess high dielectric constants and are capable of solvating cations effectively while leaving the fluoride anion relatively "naked" and highly nucleophilic. acsgcipr.orgwikipedia.org

Advanced and Emerging Synthetic Approaches for Fluorinated Pyridines

While classical methods like Halex reactions are well-established, ongoing research seeks to develop milder, more efficient, and more versatile methods for synthesizing fluorinated pyridines. These emerging approaches often leverage modern catalytic systems to achieve transformations that are difficult or impossible under traditional conditions.

Photoredox-Mediated Coupling Reactions

Photoredox catalysis has emerged as a powerful tool in organic synthesis, using visible light to drive chemical reactions under mild conditions. organic-chemistry.orgtandfonline.com This approach has been applied to the synthesis of fluorinated heterocycles, offering new pathways for C-F and C-C bond formation. organic-chemistry.orgnih.gov These reactions typically involve a photocatalyst, such as an iridium or ruthenium complex, which, upon absorbing light, can initiate single-electron transfer (SET) processes to generate highly reactive radical intermediates. acs.org

Coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers

A notable photoredox-mediated method for the synthesis of 3-fluoropyridines involves the coupling of two different ketone-derived components. organic-chemistry.orgacs.org This strategy utilizes the reaction between α,α-difluoro-β-iodoketones and silyl enol ethers, catalyzed by a photoredox catalyst like fac-Ir(ppy)₃ under blue LED irradiation. organic-chemistry.orgacs.org

The key steps of this process are:

Radical Generation : The photocatalyst, excited by visible light, reduces the α,α-difluoro-β-iodoketone to generate a fluorinated radical intermediate. organic-chemistry.org

C-C Bond Formation : This radical adds to the silyl enol ether, forming a new carbon-carbon bond. organic-chemistry.org

Cyclization/Condensation : The resulting intermediate diketone undergoes a subsequent one-pot condensation reaction with an ammonia (B1221849) source, such as ammonium acetate (B1210297), to form the 3-fluoropyridine (B146971) ring. acs.org

Subsequent one-pot condensation with ammonium acetate

One-pot multi-component reactions represent an efficient strategy for the synthesis of pyridine rings. The use of ammonium acetate as a nitrogen source in condensation reactions is a well-established method for forming the pyridine nucleus. nih.govnih.gov This approach typically involves the reaction of a 1,3-dicarbonyl compound with an alkynone and ammonium acetate in an alcoholic solvent. nih.gov The reaction proceeds under mild, acid-free conditions, often with high regioselectivity and excellent yields. nih.gov

The general mechanism for this type of pyridine synthesis involves a three-component heteroannulation. Initially, the 1,3-dicarbonyl compound and the alkynone undergo a Michael addition. Subsequently, the ammonium acetate provides the nitrogen atom for the cyclization, leading to the formation of a dihydropyridine (B1217469) intermediate. This intermediate then aromatizes to the final pyridine product. The use of a large excess of ammonium acetate can facilitate a spontaneous cyclodehydration, driving the reaction to completion. nih.gov While this method is broadly applicable for polysubstituted pyridines, its specific application to the direct synthesis of precursors for this compound would depend on the availability of appropriately halogenated and functionalized 1,3-dicarbonyl and alkynone starting materials.

Microwave-assisted one-pot syntheses using ammonium acetate have also been developed, offering advantages such as significantly reduced reaction times, high yields, and often solvent-free conditions, which aligns with the principles of green chemistry. nih.govresearchgate.net

Rh(III)-Catalyzed C-H Functionalization

Rhodium(III)-catalyzed C-H functionalization has emerged as a powerful tool for the synthesis of substituted pyridines. This methodology allows for the direct formation of carbon-carbon and carbon-heteroatom bonds, offering a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized substrates.

A notable application of Rh(III)-catalyzed C-H functionalization is the synthesis of 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. google.comnih.govresearchgate.net This method is particularly valuable as it directly installs the fluorine atom at the 3-position of the pyridine ring. The reaction is typically catalyzed by a rhodium complex, such as [Cp*RhCl₂]₂, in the presence of a base. researchgate.net

The proposed catalytic cycle is believed to proceed through a Rh(III)/Rh(V)/Rh(I) pathway. google.comnih.gov The key steps involve:

C-H activation: The rhodium catalyst directs the activation of a vinylic C-H bond on the α-fluoro-α,β-unsaturated oxime.

Alkyne insertion: The alkyne inserts into the rhodium-carbon bond.

Reductive elimination: A C-N bond-forming reductive elimination occurs, leading to the formation of the pyridine ring and cleavage of the N-O bond of the oxime. The oxime functionality in this case acts as an internal oxidant. researchgate.net

This reaction has been shown to be effective with a variety of substituted oximes and both symmetrical and unsymmetrical alkynes. google.com The use of sterically different cyclopentadienyl (B1206354) ligands on the rhodium catalyst can provide complementary regioselectivity when using unsymmetrical alkynes. rsc.org

| Catalyst System | Reactants | Product | Key Features |

| [Cp*RhCl₂]₂ / Base | α-fluoro-α,β-unsaturated oximes and alkynes | 3-Fluoropyridines | Direct C-H functionalization, internal oxidation by the oxime N-O bond. |

Site-Selective C-H Fluorination

Direct C-H fluorination is a highly desirable transformation in medicinal and agrochemical chemistry, as it allows for the late-stage introduction of fluorine into complex molecules. This can significantly alter the biological properties of the parent compound.

A significant advancement in direct C-H fluorination is the use of commercially available silver(II) fluoride (AgF₂). mdpi.com This reagent has been shown to be effective for the site-selective fluorination of pyridines and diazines, with a strong preference for the position adjacent to a ring nitrogen atom. rsc.orgepo.org The reactions are typically fast, occurring at or near ambient temperature, and proceed with high selectivity. mdpi.comrsc.org

The proposed mechanism for this transformation is believed to involve a radical process. The AgF₂ acts as a single-electron oxidant, and the reaction is thought to proceed through a fluorine radical transfer. The reaction is sensitive to moisture, and the AgF₂ should be handled accordingly. rsc.org

| Reagent | Substrate | Product | Key Features |

| Silver(II) fluoride (AgF₂) | Pyridines, Diazines | 2-Fluoropyridines, 2-Fluorodiazines | High site-selectivity for the position α to nitrogen, mild reaction conditions, rapid conversion. mdpi.comrsc.org |

Regioselective metalation followed by quenching with an electrophilic fluorine source is another powerful strategy for the synthesis of fluorinated pyridines. This approach relies on the ability of substituents on the pyridine ring to direct deprotonation to a specific position. The resulting organometallic intermediate can then react with a fluorinating agent to introduce a fluorine atom.

The metalation of dichloropyridines can be achieved using strong bases such as lithium diisopropylamide (LDA). The position of metalation is influenced by the directing effects of the chlorine atoms and the kinetic acidity of the ring protons. For instance, the deprotonation of 2,6-dichloropyridine (B45657) with LDA occurs regioselectively. The resulting lithiated species can then be trapped with an appropriate electrophile.

More advanced metalating agents, such as TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl), can offer improved regioselectivity and milder reaction conditions. For example, the magnesiation of 2,6-dichloropyridine with TMPMgCl·LiCl proceeds with high selectivity for the 4-position.

Recovery and Utilization of Residues from Industrial Processes

The industrial synthesis of specialty chemicals like this compound generates various waste streams, including solvents, catalyst residues, and byproducts from the chemical transformations. The effective management of these residues is crucial for both environmental sustainability and economic viability. While specific data on the industrial waste streams for this compound are not extensively published, general principles for similar halogenated pyridine syntheses can be applied.

A common synthetic route to fluoropyridines involves the diazotization of an aminopyridine precursor. byjus.com This process typically uses sodium nitrite and a strong acid, generating a significant amount of inorganic salts and acidic wastewater as byproducts. The treatment of such wastewater is essential to neutralize the acidity and remove dissolved salts before discharge.

The synthesis of halogenated pyridines often employs catalysts, which may be homogeneous or heterogeneous. nih.gov Homogeneous catalysts can be recovered from the reaction mixture through techniques like organic solvent nanofiltration, allowing for their reuse in subsequent batches. rsc.org Heterogeneous catalysts can be more straightforwardly recovered by filtration.

Solvents used in the synthesis represent a significant portion of the process waste. Where feasible, solvent recycling through distillation is a common practice to reduce both waste and raw material costs. For pyridine-containing wastewater, which can be toxic and difficult to treat biologically, physical methods such as adsorption on resins, distillation, or incineration are often employed. researchgate.net In some cases, valuable byproducts may be formed in sufficient quantities to warrant the development of processes for their isolation and valorization, turning a waste product into a co-product. The development of greener synthetic routes, such as those using microwave irradiation without a solvent, can significantly minimize the generation of waste from the outset. rsc.org

Yield Optimization and Scalability in this compound Synthesis

The economic feasibility of producing this compound on an industrial scale is intrinsically linked to maximizing reaction yields and ensuring a smooth transition from laboratory to plant-scale operations. This involves a deep understanding of the reaction mechanisms and the influence of various parameters on the efficiency of each synthetic step.

Strategies for Enhancing Reaction Yields

The Hofmann degradation is a well-established method for converting primary amides to primary amines with one fewer carbon atom. The reaction typically proceeds via the formation of an isocyanate intermediate when the amide is treated with a halogen (like bromine or chlorine) in the presence of a strong base (such as sodium hydroxide). nih.gov Key parameters that can be optimized to enhance the yield of 2,5-dichloro-3-aminopyridine include:

Reagent Stoichiometry: Precise control over the molar ratios of the amide, halogen, and base is crucial to prevent side reactions and ensure complete conversion.

Temperature Control: The reaction is often exothermic, and maintaining an optimal temperature range is vital to minimize the degradation of reactants and products.

Reaction Time: Adequate reaction time is necessary for the completion of the rearrangement, which can be monitored using analytical techniques like chromatography.

The subsequent diazotization and fluorination of 2,5-dichloro-3-aminopyridine, a process akin to the Balz-Schiemann reaction, involves the conversion of the amino group to a diazonium salt, which is then thermally or photochemically decomposed in the presence of a fluoride source. Strategies to maximize the yield of this step include:

Choice of Diazotizing Agent: Sodium nitrite in the presence of a strong acid like fluoboric acid is commonly employed. The concentration and rate of addition of the diazotizing agent must be carefully controlled. researchgate.net

Solvent Selection: The choice of solvent can significantly impact the stability of the diazonium intermediate and the efficiency of the fluorination step. Low-polarity or non-polar solvents can sometimes improve yields by promoting the formation of intimate ion pairs.

Temperature Management: Diazotization reactions are typically conducted at low temperatures (0-5 °C) to ensure the stability of the diazonium salt. Subsequent thermal decomposition for fluorination requires careful heating to a specific temperature to induce nitrogen evolution and C-F bond formation without degrading the product.

Table 1: Illustrative Reaction Parameters for Yield Optimization

| Parameter | Hofmann Degradation of 2,5-Dichloronicotinamide | Diazotization of 2,5-Dichloro-3-aminopyridine |

| Key Reagents | Sodium hypobromite or sodium hypochlorite | Fluoboric acid, Sodium nitrite |

| Typical Solvents | Water, Methanol | Water, Ethanol |

| Temperature | 0 - 25 °C | 0 - 5 °C (diazotization), 60 - 100 °C (decomposition) |

| Key Considerations | Slow addition of halogen, pH control | Slow addition of nitrite, stability of diazonium salt |

This table presents generalized parameters based on typical conditions for these reaction types and should be optimized for the specific synthesis of this compound.

Considerations for Industrial Scale-Up

Transitioning the synthesis of this compound from the laboratory to an industrial scale introduces a new set of challenges that require careful consideration to ensure safety, efficiency, and cost-effectiveness.

The use of continuous flow reactors offers significant advantages for the industrial-scale synthesis of this compound, particularly for the potentially hazardous diazotization step. Diazonium salts are known for their instability and can be explosive, making their accumulation in large batch reactors a significant safety concern. Continuous flow systems mitigate this risk by handling only small volumes of the reaction mixture at any given time.

Key benefits of continuous flow reactors in this context include:

Enhanced Safety: The small reactor volume minimizes the amount of energetic diazonium intermediate present, reducing the risk of thermal runaways.

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors or flow channels allows for precise temperature control, which is critical for the stability of the diazonium salt and for optimizing the subsequent decomposition.

Increased Productivity: Continuous operation can lead to higher throughput compared to batch processes, which involve downtime for charging, heating, cooling, and cleaning.

Reproducibility and Control: Automated control of flow rates, temperature, and residence time leads to more consistent product quality and yield.

While the Balz-Schiemann reaction is often performed without a catalyst, the efficiency of the fluorination step can sometimes be improved by the use of additives or specific solvent systems.

For the synthesis of fluorinated pyridines, phase-transfer catalysts (PTCs) can be employed in halogen exchange reactions. Although the described synthesis of this compound proceeds via a diazotization-fluorination sequence, the principles of PTC could be relevant in alternative synthetic routes or for optimizing the fluoride transfer. PTCs, such as quaternary ammonium or phosphonium salts, facilitate the transfer of the fluoride anion from an aqueous or solid phase to the organic phase where the reaction occurs.

The selection of a suitable solvent is paramount for both yield and scalability. In the context of the Balz-Schiemann reaction, the solvent can influence the solubility of the diazonium salt and the efficiency of the subsequent thermal decomposition. While polar aprotic solvents are often used, studies on related systems have shown that low- or non-polar solvents can sometimes enhance the yield of the fluorinated product. For industrial applications, factors such as cost, toxicity, environmental impact, and ease of recovery and recycling are critical considerations in solvent selection.

Table 2: Comparison of Batch vs. Continuous Flow Processing for Diazotization

| Feature | Batch Processing | Continuous Flow Processing |

| Safety | Higher risk due to accumulation of unstable intermediates | Significantly improved safety with small reaction volumes |

| Heat Transfer | Less efficient, potential for localized hot spots | Highly efficient, precise temperature control |

| Scalability | Can be challenging and require significant process redesign | More straightforward to scale by running multiple reactors in parallel |

| Control | More difficult to maintain consistent conditions | Precise control over reaction parameters |

| Productivity | Intermittent production with downtime between batches | Continuous production leading to higher throughput |

Chemical Reactivity and Derivatization of 2,5 Dichloro 3 Fluoropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-withdrawing nature of the halogen atoms and the nitrogen atom in the pyridine (B92270) ring enhances the electrophilicity of the carbon atoms, making 2,5-dichloro-3-fluoropyridine susceptible to nucleophilic aromatic substitution (SNAr) reactions. evitachem.com This class of reactions is a cornerstone of its chemistry, allowing for the displacement of its halide substituents. cymitquimica.comacs.org

In SNAr reactions involving polyhalogenated pyridines, the position of substitution is a critical factor. Generally, nucleophilic attack is favored at the para- and ortho-positions relative to the ring nitrogen. In many instances, the fluorine atom is preferentially displaced over chlorine due to the high electronegativity of fluorine, which makes the attached carbon atom more electrophilic and susceptible to nucleophilic attack. lookchem.com For example, the reaction of pentafluoropyridine (B1199360) with hydroxyl-quinoline results in the selective displacement of the fluorine atom at the 4-position (para to the nitrogen). nih.gov

However, the regioselectivity can be influenced by several factors, including the nature of the nucleophile, solvent, and reaction conditions. benthambooks.com In some cases, steric hindrance can play a significant role. For instance, introducing a bulky trialkylsilyl group can completely reverse the expected regioselectivity, directing the nucleophilic attack to the halogen atom most remote from the silyl (B83357) group. acs.org

The reactivity of halogenated pyridines in SNAr reactions is highly dependent on the nature of the halogen leaving group. The general order of reactivity for leaving groups in SNAr reactions is F > Cl > Br > I. This is contrary to the trend in SN2 reactions and is attributed to the rate-determining step being the initial nucleophilic attack, which is facilitated by the strong electron-withdrawing effect of fluorine. acs.org

For instance, 2-fluoropyridine (B1216828) reacts with sodium ethoxide approximately 250 times faster than 2-chloropyridine. wuxibiology.com This highlights the superior activating effect of the fluorine substituent in SNAr reactions. The presence of multiple halogen atoms, as in this compound, introduces a competitive scenario where the most activated and sterically accessible position will react. The fluorine at the 3-position in this compound is expected to be a highly reactive site for nucleophilic displacement.

Table 1: Reactivity of Halogenated Pyridines in SNAr Reactions

| Compound | Relative Reactivity | Reference |

| 2-Fluoropyridine | High | wuxibiology.com |

| 2-Chloropyridine | Low | wuxibiology.com |

| Pentafluoropyridine | Very High | benthambooks.comnih.gov |

Organometallic Reactions and Functionalization

Beyond SNAr, this compound can be functionalized through organometallic intermediates, offering alternative pathways for derivatization.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic compounds. organic-chemistry.orgbaranlab.org This method involves the use of a directing metalation group (DMG) that coordinates to an organolithium base, directing deprotonation to the adjacent ortho-position. organic-chemistry.orgbaranlab.org Halogen atoms, particularly fluorine, can act as moderate directing groups. organic-chemistry.org

In the context of fluorinated pyridines, lithiumation can be directed by the fluorine atom. researchgate.net For instance, 3-fluoropyridine (B146971) can be selectively lithiated at either the 2- or 4-position depending on the reaction conditions, such as the choice of base and solvent. researchgate.net The use of lithium diisopropylamide (LDA) at low temperatures is a common method for achieving such transformations. For this compound, the fluorine at the 3-position can direct lithiation to the 4-position. The chlorine atoms can also influence the regioselectivity of the metalation. acs.org

The organolithium species generated via DoM are potent nucleophiles that can be trapped with a wide array of electrophiles to introduce new functional groups. organic-chemistry.org For example, after lithiation, the intermediate can be reacted with electrophiles like acid chlorides to form ketones. This two-step sequence of directed metalation followed by electrophilic trapping provides a versatile method for the synthesis of complex substituted pyridines. acs.org

Table 2: Examples of Directed Ortho-Metalation and Electrophilic Trapping

| Substrate | Directing Group | Base | Electrophile | Product | Reference |

| 3,5-Difluoropyridine | F | LDA | Formaldehyde | 4-Formyl-3,5-difluoropyridine | |

| 2-Fluoropyridine | F | Cy₂NLi/ZnCl₂ | Ethyl 4-iodobenzoate | 2-(4-Ethoxycarbonylphenyl)-3-fluoropyridine | rsc.org |

| 3-Fluoropyridine | F | TMPMgCl·LiCl | Aryl iodide | 2-Aryl-3-fluoropyridine | uni-muenchen.de |

Cross-Coupling Reactions (e.g., Suzuki, Negishi)researchgate.netlookchem.com

This compound serves as a valuable substrate in cross-coupling reactions, which are fundamental in constructing carbon-carbon and carbon-heteroatom bonds. The presence of multiple halogen atoms on the pyridine ring allows for selective functionalization, guided by the catalyst system and reaction conditions.

Palladium-catalyzed cross-couplingresearchgate.netlookchem.com

Palladium catalysts are widely employed for cross-coupling reactions involving dihalogenated N-heteroarenes. nih.govresearchgate.net In the case of dichloropyridines, halides adjacent to the nitrogen atom are typically more reactive. nih.govresearchgate.net However, the use of sterically hindered N-heterocyclic carbene (NHC) ligands can alter this conventional reactivity, enabling selective coupling at positions that are otherwise less reactive. nih.govresearchgate.net For instance, research has demonstrated that C5-selective cross-couplings of 2,5-dichloropyridine (B42133) can be achieved under ligand-free "Jeffery" conditions. nih.govresearchgate.net

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with a halide. While specific examples detailing the Suzuki coupling of this compound are not prevalent in the provided results, the general reactivity of dichloropyridines suggests its feasibility. For instance, 2,5-dibromopyridines have been shown to undergo monoarylation at the more electrophilic C2 position using arylboronic acids with a Pd(OAc)₂ catalyst and an NHC ligand. nih.gov Furthermore, a two-step procedure involving a Suzuki cross-coupling reaction between 2-chloro-3-fluoropyridine (B99640) and orthocyanopyridylboronic esters has been used to synthesize pyridonaphthyridinones, which are precursors to more complex systems. researchgate.netresearchgate.net

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent and an organic halide. wikipedia.org This reaction is known for its high functional group tolerance and its ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org A mild method for the Negishi cross-coupling of 2-heterocyclic organozinc reagents with aryl chlorides has been developed using a Pd₂(dba)₃ catalyst with X-Phos as the ligand, yielding 2-aryl-substituted pyridines. organic-chemistry.org This protocol is effective for a range of substrates, including those with various functional groups. organic-chemistry.org Continuous flow methods have also been developed for the regioselective arylation of fluoropyridines via a metalation, zincation, and Negishi cross-coupling sequence. ljmu.ac.uk

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Catalyst/Ligand System | Typical Reactants | Key Features |

|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂ / NHC Ligand nih.gov | Arylboronic acids, Dihalopyridines | Preferential reactivity at the more electrophilic halide position. nih.gov |

| Negishi | Pd₂(dba)₃ / X-Phos organic-chemistry.org | Organozinc reagents, Aryl chlorides | High functional group tolerance; mild reaction conditions. organic-chemistry.org |

| Ligand-Free | "Jeffery" Conditions nih.govresearchgate.net | Organoboron reagents, Dichloropyridines | Can provide unconventional selectivity (e.g., C5-coupling). nih.govresearchgate.net |

Formation of Complex Derivatives and Scaffolds

The strategic functionalization of this compound and its derivatives enables the synthesis of a variety of complex heterocyclic scaffolds with significant applications in medicinal chemistry and materials science.

Pyrido[4,3 or 3,4 or 2,3-c]-1,5-naphthyridinesresearchgate.net

A synthetic route to access Pyrido[c]-1,5-naphthyridines has been developed. researchgate.net The process begins with the synthesis of pyridonaphthyridinones. researchgate.netresearchgate.net This is achieved through a two-step procedure that starts with a Suzuki cross-coupling reaction between 2-chloro-3-fluoropyridine and an orthocyanopyridylboronic ester. researchgate.netresearchgate.net The resulting intermediate then undergoes an anionic ring closure mediated by potassium hydroxide (B78521) (KOH) to form the pyridonaphthyridinone core structure. researchgate.netresearchgate.net Subsequent chlorodehydroxylation and dehalogenation reactions convert the pyridonaphthyridinones into the final Pyrido[c]-1,5-naphthyridine scaffolds with good yields. researchgate.netresearchgate.net

Fluoroquinolone Derivativesossila.com

Derivatives of this compound are key intermediates in the synthesis of fluoroquinolones, a class of broad-spectrum antibiotics. For example, 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile (B1333546), which can be derived from related precursors, serves as a molecular scaffold for synthesizing a wide array of fluoroquinolone derivatives. ossila.comfluoromart.com The synthesis of these derivatives allows for the introduction of different building blocks to potentially reduce side effects and broaden their medical applications. ossila.com One notable example is the synthesis of Gemifloxacin. ossila.com The general strategy often involves the cyclization of precursors derived from the reaction of a halogenated pyridine with other reagents. For instance, the synthesis of 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, a key synthon, involves the reaction of a complex acrylate (B77674) derivative with cyclopropylamine, followed by cyclization. mdpi.com

Pyridinyl-oxyphenoxy alkane carboxylic acid derivativesnih.gov

Pyridinyl-oxyphenoxy alkane carboxylic acid derivatives are a class of compounds with significant herbicidal properties. asianpubs.org The synthesis of these compounds can start from fluorinated pyridine derivatives. asianpubs.org A key starting material, 4-(5-chloro-3-fluoropyridin-2-yloxy)-phenol, is prepared by condensing 5-chloro-2,3-difluoropyridine (B143520) with hydroquinone (B1673460) in the presence of a base. google.com The 5-chloro-2,3-difluoropyridine itself can be obtained from this compound through a fluorination reaction using potassium fluoride (B91410). google.com This demonstrates a multi-step pathway where this compound is a crucial precursor to these herbicidally active molecules. google.com

Spectroscopic Analysis and Structural Elucidation in Research of 2,5 Dichloro 3 Fluoropyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 2,5-Dichloro-3-fluoropyridine. Through various NMR experiments, the environments of its proton, carbon, and fluorine nuclei are mapped, providing definitive structural confirmation.

1H NMR for Proton Environments

The 1H NMR spectrum of this compound is expected to be relatively simple, showing signals for the two protons on the pyridine (B92270) ring (at positions C4 and C6).

H4 Proton: The proton at the C4 position would appear as a doublet of doublets, split by the adjacent fluorine atom (³JH-F) and the proton at C6 (⁴JH-H).

H6 Proton: The proton at the C6 position would also likely appear as a doublet of doublets, split by the meta-coupling to the H4 proton (⁴JH-H) and a smaller coupling to the fluorine atom at C3 (⁴JF-H).

The chemical shifts for these protons would be downfield, characteristic of aromatic protons, with their exact positions influenced by the electron-withdrawing effects of the halogen substituents.

13C NMR for Carbon Backbone

The 13C NMR spectrum provides a detailed map of the carbon framework of the molecule. For this compound, five distinct signals would be observed, one for each carbon atom in the pyridine ring. The chemical shifts are significantly influenced by the attached halogens and the ring nitrogen.

A key feature of the 13C NMR spectrum of fluorinated pyridines is the presence of carbon-fluorine coupling constants (JC-F). researchgate.net

The carbon directly bonded to the fluorine atom (C3) would exhibit a large one-bond coupling constant (¹JC-F).

Adjacent carbons (C2 and C4) would show smaller two-bond couplings (²JC-F).

The carbon at C5 would display a three-bond coupling (³JC-F).

These coupling patterns are invaluable for unambiguously assigning the signals to the correct carbon atoms in the structure.

19F NMR for Fluorine Environments and Coupling

19F NMR is a highly sensitive technique for directly observing the fluorine atom. Given that this compound contains a single fluorine atom, its 19F NMR spectrum would display one primary signal. The chemical shift of this signal falls within the typical range for aryl fluorides. magritek.com This signal would be split into a doublet of doublets due to coupling with the vicinal proton at C4 (³JF-H) and the meta proton at C6 (⁴JF-H), providing further confirmation of the substitution pattern.

Application in Reaction Monitoring and Purity Assessment

In synthetic chemistry, NMR spectroscopy is a powerful tool for real-time reaction monitoring and for assessing the purity of the resulting products. During the synthesis of derivatives from this compound, researchers can track the reaction's progress by acquiring periodic NMR spectra. rsc.org The gradual disappearance of the characteristic proton and fluorine signals of the starting material and the concurrent emergence of new signals corresponding to the product allow for precise determination of reaction completion. rsc.org Furthermore, after a reaction, 1H NMR can be used to assess the purity of the crude product by integrating the signals of the desired compound against those of any impurities or residual starting materials.

Mass Spectrometry (MS)

Mass spectrometry is a critical technique used to determine the molecular weight of a compound and to gain insight into its structure through fragmentation patterns.

GC-MS for Product Identification and Purity

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique perfectly suited for analyzing volatile compounds like this compound. The gas chromatograph first separates the compound from any solvents, reagents, or byproducts in a sample. rsc.org The separated compound then enters the mass spectrometer.

The resulting mass spectrum would confirm the compound's identity. Key expected features include:

Molecular Ion Peak (M⁺): A cluster of peaks corresponding to the molecular weight of the compound (165.98 g/mol ).

Isotopic Pattern: Due to the presence of two chlorine atoms, the molecular ion peak will exhibit a highly characteristic isotopic pattern. The isotopes of chlorine (³⁵Cl and ³⁷Cl) result in a trio of peaks at M, M+2, and M+4, with a relative intensity ratio of approximately 9:6:1, providing definitive evidence for the presence of two chlorine atoms. rsc.org

GC-MS is also routinely used to determine the purity of a sample by measuring the relative area of the compound's peak in the gas chromatogram compared to other detected components.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique used to determine the precise mass of a molecule, which in turn allows for the confirmation of its elemental composition. For this compound, the chemical formula is C₅H₂Cl₂FN. guidechem.com The theoretical monoisotopic mass calculated from this formula is 164.9548326 u. guidechem.com

In a research context, HRMS analysis, often using techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) mass analyzer, would be employed to measure the experimental mass of the compound. acs.org A key finding would be the close correlation between the measured mass and the calculated value of 164.9548326 u, providing strong evidence for the compound's elemental formula. acs.orggoogle.com Furthermore, mass spectrometry is used to verify the characteristic isotopic patterns resulting from the presence of chlorine atoms. Molecules containing two chlorine atoms, such as this compound, exhibit a distinctive M, M+2, and M+4 isotopic cluster with a relative intensity ratio of approximately 9:6:1, arising from the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. The observation of this pattern provides definitive confirmation of the number of chlorine atoms in the molecule.

| Parameter | Value |

|---|---|

| Molecular Formula | C₅H₂Cl₂FN |

| Calculated Monoisotopic Mass (u) | 164.9548326 guidechem.com |

| Expected Isotopic Pattern (M:M+2:M+4) | ~9:6:1 |

Vibrational Spectroscopy (IR, Raman)

The analysis of the IR and Raman spectra of this compound allows for the assignment of its fundamental vibrational modes. nih.gov The spectra would be characterized by absorption bands and scattering peaks corresponding to the stretching and bending vibrations of its specific chemical bonds.

Key vibrational modes expected for this compound include:

C-F Stretch: The carbon-fluorine stretching frequency is typically strong in the IR spectrum and is influenced by the π bonding of the aromatic ring. nih.gov For fluorinated pyridines, this vibration is expected in the 1150-1250 cm⁻¹ region. researchgate.net

C-Cl Stretches: The carbon-chlorine stretching vibrations are expected at lower frequencies, typically in the range of 600-800 cm⁻¹. The presence of two C-Cl bonds would likely result in both symmetric and asymmetric stretching modes.

Pyridine Ring Vibrations: The pyridine ring itself gives rise to a series of characteristic stretching and deformation vibrations. These include C-C and C-N stretching modes, as well as in-plane and out-of-plane C-H bending modes.

Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectroscopy to calculate theoretical vibrational frequencies and aid in the definitive assignment of the observed spectral bands. nih.govresearchgate.net

| Functional Group/Vibration | Expected Frequency Range (cm⁻¹) | Spectroscopic Technique |

|---|---|---|

| Pyridine Ring (C-C, C-N stretches) | 1400-1600 | IR, Raman |

| C-F Stretch | 1150-1250 researchgate.net | IR |

| C-Cl Stretches | 600-800 | IR, Raman |

| Ring Bending/Deformations | 400-1000 | IR, Raman |

Rotational Spectroscopy and Molecular Geometry

Rotational spectroscopy, particularly Fourier transform microwave (FTMW) spectroscopy, is a high-resolution technique used to determine the precise geometric structure of molecules in the gas phase. researchgate.netresearchgate.net By measuring the frequencies of transitions between rotational energy levels, highly accurate rotational constants can be obtained. umanitoba.ca

The primary data from a rotational spectroscopy experiment are the rotational constants (A, B, and C) for the molecule. For a detailed structural determination, the spectra of multiple isotopologues are typically measured. researchgate.net In the case of this compound, the spectra of the parent species (containing ³⁵Cl) would be analyzed alongside those of the ³⁷Cl-substituted isotopologues, which are present in natural abundance. umanitoba.ca The analysis of the rotational constants from this set of isotopic data allows for the precise calculation of key structural parameters, such as the bond lengths and bond angles of the pyridine ring backbone, through methods like substitution (rₛ) or effective (r₀) structure determination. researchgate.netacs.org

| Parameter Type | Specific Parameters to be Determined |

|---|---|

| Bond Lengths (Å) | C-C, C-N, C-H, C-Cl, C-F |

| Bond Angles (°) | ∠CCN, ∠NCC, ∠CCC, ∠FCC, ∠ClCC |

A significant feature in the rotational spectrum of this compound is the hyperfine structure, which arises from the interaction between the nuclear quadrupole moments of certain nuclei and the surrounding intramolecular electric field gradient. umanitoba.cawikipedia.org The ¹⁴N nucleus (spin I=1) and both the ³⁵Cl and ³⁷Cl nuclei (spin I=3/2) possess non-zero quadrupole moments. researchgate.netumanitoba.ca

This interaction splits the observed rotational transitions into complex hyperfine patterns. umanitoba.ca The analysis of these splitting patterns allows for the determination of the nuclear quadrupole coupling constants (e.g., χaa, χbb, χcc) for each quadrupolar nucleus. umanitoba.ca These constants provide detailed information about the electronic environment and the distribution of electron charge at the nitrogen and chlorine nuclei, offering deep insight into the molecule's electronic structure. researchgate.netumanitoba.ca The analysis can be particularly challenging for molecules with two or more quadrupolar nuclei but yields highly specific data on the electronic properties of the molecule. umanitoba.ca

Computational and Theoretical Chemistry Studies of 2,5 Dichloro 3 Fluoropyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, enabling the prediction of molecular properties from first principles. For a substituted heterocycle such as 2,5-dichloro-3-fluoropyridine, these calculations can elucidate the effects of multiple halogen substituents on the pyridine (B92270) ring's geometry and electron distribution.

Density Functional Theory (DFT) has become a standard method for studying the electronic properties of organic molecules due to its balance of accuracy and computational cost. ajchem-a.com DFT calculations are used to determine optimized molecular geometries, vibrational frequencies, and parameters related to chemical reactivity, such as molecular electrostatic potential (MEP) maps and frontier molecular orbital (HOMO-LUMO) energies. researchgate.netbohrium.com

For halogenated pyridines, DFT methods like B3LYP combined with basis sets such as 6-311++G(d,p) have been successfully used to analyze reactivity and spectral behaviors. ajchem-a.comresearchgate.net While detailed DFT analyses focused solely on the electronic structure of this compound are not extensively published, related studies utilize it as a precursor. For instance, in the development of glucokinase–glucokinase regulatory protein binding disrupters, DFT calculations were employed to understand conformational preferences in complex molecules derived from this compound. acs.orgresearchgate.net Such studies implicitly rely on the known electronic effects of the chloro and fluoro substituents—namely, their strong inductive electron-withdrawing nature, which influences the reactivity of the pyridine ring. The electron-deficient character of the ring is a key factor in its reaction chemistry, such as its susceptibility to nucleophilic substitution and directed deprotonation.

Computational software can predict various physicochemical properties based on the molecule's structure. Below is a table of such predicted properties for this compound.

| Property | Predicted Value | Source |

|---|---|---|

| Molecular Weight | 165.98 g/mol | lookchem.com |

| Density | 1.498 g/cm³ | lookchem.com |

| Boiling Point (at 760 mmHg) | 172.276 °C | lookchem.com |

| Flash Point | 57.991 °C | lookchem.com |

| LogP | 2.52750 | lookchem.com |

| pKa | -2.44 ± 0.10 | lookchem.com |

Semi-empirical methods represent a simplification of ab initio quantum calculations. They use parameters derived from experimental data to approximate certain complex integrals, making them computationally faster and suitable for very large molecular systems. frontiersin.org Common methods include Modified Neglect of Diatomic Overlap (MNDO), Austin Model 1 (AM1), and Parametric Model 3 (PM3). These methods are based on the Neglect of Diatomic Differential Overlap (NDDO) approximation.

These techniques are primarily used to calculate molecular geometries and heats of formation. While powerful for screening large numbers of compounds or studying large systems, their accuracy can be limited, especially for molecules with unusual bonding or for predicting properties beyond ground-state geometries and energies. frontiersin.org Although these methods are well-established in computational chemistry, specific studies applying MINDO/3, MNDO, or related semi-empirical methods to analyze the geometry and energy of this compound are not prominent in the surveyed literature. For a molecule of this size, more accurate DFT methods are generally preferred.

Reaction Mechanism Elucidation

Theoretical calculations are invaluable for elucidating complex reaction mechanisms, allowing researchers to map potential energy surfaces, identify transition states, and rationalize observed product distributions.

Deprotonative metalation is a key strategy for the functionalization of aromatic and heteroaromatic rings. acs.org The electron-deficient nature of the pyridine ring makes its C-H bonds more acidic and thus susceptible to deprotonation by strong bases. researchgate.net The regioselectivity of this process is often directed by substituents on the ring. In the case of this compound, deprotonation is known to occur, for example, using lithium diisopropylamide (LDA) to enable functionalization at the C4 position. acs.orgresearchgate.net

Deprotonative cadmiation, which uses organocadmium bases, is a related technique known for its high chemoselectivity, tolerating sensitive functional groups that might not be compatible with organolithium or magnesium reagents. researchgate.net Computational studies have been used to investigate the pathways and mechanisms of deprotonative cadmiation for various heterocycles. researchgate.net These theoretical approaches help in understanding the structure of the intermediate metalated species and the transition states involved. While the deprotonative cadmiation of this compound itself has not been specifically detailed in computational studies, the principles derived from theoretical work on other aza-heterocycles would be applicable. Such studies would model the interaction of the cadmium base with the pyridine ring to predict the most likely site of deprotonation and the stability of the resulting arylcadmiate intermediate.

Visible-light photoredox catalysis has emerged as a powerful method for promoting radical-based organic transformations under mild conditions. mdpi.comokstate.edu These reactions typically involve a photocatalyst, such as a ruthenium or iridium complex, that can initiate single-electron transfer (SET) processes upon irradiation with visible light. mdpi.com

The mechanisms of photoredox reactions are often studied computationally to understand the key steps, such as oxidative or reductive quenching of the photocatalyst and the subsequent reactions of the generated radical intermediates. For instance, photoredox-mediated reactions are used for the C-H functionalization and alkylation of pyridines. researchgate.net A general mechanism might involve the excited photocatalyst reducing the pyridine to a pyridyl radical anion, or oxidizing a reaction partner to generate a radical that then adds to the pyridine ring. d-nb.info Although a specific computational study on the photoredox reaction mechanism of this compound was not found, theoretical studies on related systems provide a framework for its potential reactivity. mdpi.comresearchgate.net DFT calculations can be used to determine the redox potentials of the species involved and map the energy profile of the proposed catalytic cycle, thereby elucidating the feasibility of different mechanistic pathways.

Prediction of Spectroscopic Properties

Computational chemistry is widely used to predict spectroscopic data, which serves as a powerful tool for structure verification and interpretation of experimental spectra. frontiersin.org

DFT calculations are particularly effective for predicting a range of spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational (Infrared and Raman) frequencies. researchgate.netbohrium.com For NMR predictions, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed in conjunction with a DFT functional (e.g., B3LYP, WP04) and a suitable basis set. researchgate.netgithub.io The accuracy of these predictions can be high enough to distinguish between different isomers or conformers of a molecule. github.io Machine learning has also been integrated with quantum calculations to further refine the accuracy of NMR shift predictions against experimental data. frontiersin.orgarxiv.org

Similarly, DFT calculations can predict the vibrational spectra of molecules. The calculated frequencies and intensities can be compared with experimental FT-IR and Raman spectra to aid in the assignment of vibrational modes. ajchem-a.comresearchgate.net For fluoropyridines and chloropyridines, DFT calculations have shown excellent agreement with experimental vibrational spectra. researchgate.net

While a dedicated computational study predicting the full spectroscopic profile (NMR, IR, Raman) of this compound is not available in the reviewed literature, the established methodologies are fully applicable. Such calculations would provide theoretical spectra that could be used to confirm the structure and assist in the analysis of experimental data for this compound.

Vibrational Frequencies and Assignments

Theoretical vibrational analysis is a powerful tool for understanding the structural characteristics of molecules. For this compound, the vibrational modes can be predicted using quantum chemical calculations, primarily through Density Functional Theory (DFT). scholarsresearchlibrary.com Methodologies such as B3LYP combined with basis sets like 6-311++G(d,p) are standard for optimizing molecular structures and estimating vibrational frequencies for halogenated pyridines and related compounds. researchgate.netdergipark.org.trnih.govbohrium.com The molecule, composed of 11 atoms, is expected to have 27 normal modes of fundamental vibrations. scholarsresearchlibrary.com

A detailed assignment of these vibrational modes can be achieved through normal coordinate analysis. Although a specific experimental spectrum for this compound is not available in the cited literature, theoretical calculations provide reliable predictions. scholarsresearchlibrary.com The assignments are typically compared with experimental data from similar molecules to ensure accuracy. dergipark.org.trresearchgate.net Key vibrational modes for halogenated pyridines include C-H stretching, C-C and C-N ring stretching, in-plane and out-of-plane bending, and the characteristic stretching and bending modes of the carbon-halogen bonds (C-F and C-Cl). scholarsresearchlibrary.comnrcresearchpress.com

The C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ range. scholarsresearchlibrary.com The C-F stretching frequency in fluorinated pyridines is similar to that in fluorobenzene. researchgate.net Ring stretching vibrations (C-C and C-N) and bending vibrations (C-C-H) occur at lower frequencies and are sensitive to the substitution pattern on the pyridine ring. scholarsresearchlibrary.comnrcresearchpress.com The C-Cl stretching modes are generally found at lower wavenumbers compared to C-F stretching modes.

| Vibrational Mode | Typical Calculated Frequency Range (cm⁻¹) | Assignment |

|---|---|---|

| ν(C-H) | 3124 - 3094 | C-H stretching |

| ν(C-C), ν(C-N) | 1580 - 1350 | Pyridine ring stretching |

| ν(C-F) | 1250 - 1150 | C-F stretching |

| β(C-C-H) | 1300 - 1000 | In-plane C-H bending |

| Ring deformation | 1000 - 800 | Ring breathing/deformation |

| γ(C-C-H) | 850 - 750 | Out-of-plane C-H bending |

| ν(C-Cl) | 750 - 550 | C-Cl stretching |

| δ(C-Cl), δ(C-F) | < 500 | C-Cl and C-F bending |

This table presents typical frequency ranges for vibrational modes in halogenated pyridines based on DFT calculations for related molecules. scholarsresearchlibrary.comnrcresearchpress.com

NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) chemical shifts are highly sensitive to the electronic environment of the nuclei. Theoretical calculations of NMR parameters, particularly using the Gauge-Including Atomic Orbital (GIAO) method within DFT, have become a standard and reliable tool for assigning experimental spectra and understanding structural properties. mdpi.comimist.mapan.olsztyn.pl For this compound, predicting the ¹H, ¹³C, ¹⁵N, and ¹⁹F chemical shifts requires accurate quantum mechanical calculations, often at the B3LYP level of theory with appropriate basis sets like cc-pVDZ or 6-311+G(2d,p). mdpi.comrsc.org

The chemical shifts are determined by the magnetic shielding tensors of each nucleus, which are influenced by the distribution of electrons in the molecule. In this compound, the electronegative fluorine and chlorine atoms, along with the pyridine nitrogen, significantly affect the electronic structure.

¹³C NMR: The carbon atoms bonded directly to the halogens (C-2, C-3, C-5) will experience significant shifts. The C-F bond will induce a large downfield shift on C-3 due to the high electronegativity of fluorine, while the C-Cl bonds will also influence the shifts of C-2 and C-5.

¹H NMR: The molecule has two hydrogen atoms, and their chemical shifts will be influenced by the positions of the electron-withdrawing halogen substituents.

¹⁹F NMR: The ¹⁹F chemical shift is particularly sensitive to its electronic environment and is a key identifier for fluorinated compounds. nih.gov DFT-GIAO calculations have been shown to predict ¹⁹F chemical shifts with high accuracy, often within 10 ppm of experimental values when using basis sets that include diffuse functions. nih.gov

¹⁵N NMR: The chemical shift of the pyridine nitrogen is influenced by the substituents on the ring. DFT-GIAO calculations are highly effective in predicting ¹⁵N shifts and can help distinguish between isomers and protonation states. rsc.org

Although specific calculated values for this compound are not available in the provided search results, the methodologies are well-established for related fluorinated and chlorinated aromatic systems. rsc.orgfluorine1.runih.gov

| Nucleus | Key Influencing Factors on Chemical Shift | Computational Method |

|---|---|---|

| ¹H | Proximity to electronegative N, F, and Cl atoms. | DFT/GIAO mdpi.comimist.ma |

| ¹³C | Direct attachment and proximity to N, F, and Cl; aromatic ring currents. | DFT/GIAO mdpi.compan.olsztyn.pl |

| ¹⁹F | Electronic environment of the C-F bond, including resonance and inductive effects. | DFT/GIAO nih.gov |

| ¹⁵N | Overall electronic nature of the substituted pyridine ring. | DFT/GIAO rsc.org |

Molecular Electrostatic Potential Maps and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) maps are valuable tools in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govuni-muenchen.de The MEP is mapped onto a constant electron density surface, where different colors represent different values of the electrostatic potential. uni-muenchen.deresearchgate.net Typically, red indicates regions of most negative potential (electron-rich, attractive to electrophiles), while blue indicates regions of most positive potential (electron-poor, attractive to nucleophiles), with intermediate potentials shown in green and yellow. researchgate.net

For this compound, the MEP map is expected to show distinct regions of positive and negative potential due to the presence of the highly electronegative fluorine and chlorine atoms and the nitrogen atom of the pyridine ring.

Negative Potential Regions: The most negative potential (red/yellow) is anticipated to be localized around the nitrogen atom due to its lone pair of electrons. uni-muenchen.de The fluorine and chlorine atoms will also create regions of negative potential, making them sites susceptible to electrophilic interaction. researchgate.netbohrium.com

Positive Potential Regions: The hydrogen atoms on the pyridine ring are expected to be in regions of positive potential (blue), making them potential sites for nucleophilic interaction. The carbon backbone of the ring will also exhibit varying degrees of positive potential.

This analysis of charge distribution is crucial for understanding intermolecular interactions and predicting the sites for chemical reactions. researchgate.netnih.govmdpi.com The MEP provides a robust guide to the molecule's reactive behavior without considering any perturbation from an approaching reactant. uni-muenchen.de

HOMO-LUMO Gap Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in explaining chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity). wuxiapptec.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. irjweb.comirjweb.com

Large HOMO-LUMO Gap: A large gap implies high kinetic stability and low chemical reactivity because it is energetically unfavorable to move an electron from the HOMO to the LUMO. researchgate.net

Small HOMO-LUMO Gap: A small gap indicates that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. scholarsresearchlibrary.comresearchgate.net This suggests the molecule is more polarizable and will have a higher chemical reactivity. irjweb.com

| Parameter | Definition | Significance in Reactivity |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Related to electron-donating ability (nucleophilicity). |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Related to electron-accepting ability (electrophilicity). wuxiapptec.com |

| ΔE (HOMO-LUMO Gap) | E(LUMO) - E(HOMO) | A smaller gap indicates higher chemical reactivity and lower kinetic stability. irjweb.comresearchgate.net |

Applications and Advanced Research of Derivatives of 2,5 Dichloro 3 Fluoropyridine

Agrochemical Applications

Derivatives of 2,5-dichloro-3-fluoropyridine are instrumental in the development of modern agricultural chemicals. The presence of halogen atoms enhances the efficacy and biological activity of these derivatives, making them valuable components in crop protection solutions. nbinno.comchemimpex.com

The structural framework of this compound is a key component in the synthesis of potent herbicides. It serves as a crucial intermediate for producing herbicidal compounds like alkynyl grass esters. google.com One notable example is the synthesis of 2-[4-(5-chloro-3-fluoropyridin-2-yloxy)-phenoxy]-propionic acid propynyl (B12738560) ester, a compound specifically designed for selective weed control in cultivated crops. google.com

The synthesis pathway often involves converting 2,5-dichloro-3-aminopyridine (obtained from the reduction of 2,5-dichloro-3-nitropyridine) into this compound via a diazotization reaction. google.com This intermediate can then be further modified. For instance, it can be converted to 5-chloro-2,3-difluoropyridine (B143520), another important precursor for pyridinyloxyphenoxy alkane carboxylic acid derivatives, which are known for their advantageous herbicidal properties. google.comasianpubs.org Research has also focused on trifluoromethylpyridine (TFMP) derivatives, which are used to create a variety of crop-protection products, including insecticides. nih.govsemanticscholar.org The development of these compounds demonstrates the utility of the dichlorofluoropyridine scaffold in creating molecules that can disrupt the nervous systems of pests or inhibit plant growth. guidechem.com

| Derivative/Related Compound | Application Type | Significance | Source(s) |

| 2-[4-(5-chloro-3-fluoropyridin-2-yloxy)-phenoxy]-propionic acid propynyl ester | Herbicide | Selectively controls weeds in crops. | google.com |

| Alkynyl grass esters | Herbicide | Key pesticide class synthesized from this compound. | google.com |

| Pyridinyloxyphenoxy alkane carboxylic acid derivatives | Herbicide | A class of herbicides with advantageous properties, synthesized from precursors like 5-chloro-2,3-difluoropyridine. | asianpubs.org |

| Trifluoromethylpyridine (TFMP) derivatives | Insecticides, Herbicides | A broad class of agrochemicals used for pest and weed control. | nih.govsemanticscholar.org |

The halogenated pyridine (B92270) structure is also foundational in the creation of effective fungicides. While direct fungicidal derivatives of this compound are part of broader research, extensive development has occurred with structurally similar compounds like trifluoromethylpyridines (TFMPs). nbinno.comsemanticscholar.org For example, Bayer chemists developed the commercial fungicides Fluopicolide and Fluopyram based on a 3-chloro-5-(trifluoromethyl)pyridine (B1270821) structure. nih.gov A recent study detailed the synthesis of novel phenoxyltrifluoromethylpyridine derivatives, which showed promising in vitro antifungal activity against pathogens such as Rhizoctonia solani and Colletotrichum musae. mdpi.com This research highlights the potential of modifying the pyridine ring system, a core feature shared with this compound, to develop new antifungal agents. chemimpex.commdpi.com

The overarching application of this compound derivatives in agriculture is the development of comprehensive crop protection agents. guidechem.com The demand for fluorinated and chlorinated pyridine intermediates is high due to their role in producing agrochemicals that can increase crop yields and quality. nbinno.comnih.gov The synthesis of these agents often starts with precursors like 3-picoline, which is processed through chlorination and fluorination to create key intermediates such as 2-chloro-5-(trifluoromethyl)pyridine (B1661970) (2,5-CTF) and 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (2,3,5-DCTF). semanticscholar.orgresearchoutreach.org These intermediates are then used to build a wide range of commercial herbicides, insecticides, and fungicides. nih.govsemanticscholar.org The continuous development in this field aims to create new products with improved biological, physical, and environmental properties, ensuring more efficient and sustainable agricultural production. fluoromart.comdokumen.pub

Pharmaceutical and Medicinal Chemistry Applications

In pharmaceutical and medicinal chemistry, this compound and its isomers are valuable scaffolds for synthesizing active pharmaceutical ingredients (APIs). guidechem.comcymitquimica.com The inclusion of fluorine and chlorine atoms can significantly enhance the potency, selectivity, and pharmacokinetic properties of drug molecules. chemimpex.com

Derivatives of dichlorofluoropyridine are recognized as molecular scaffolds for synthesizing potent broad-spectrum antibiotics, particularly in the fluoroquinolone class. fluoromart.comossila.com

Gemifloxacin: The synthesis of Gemifloxacin, an oral antibiotic, utilizes 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile (B1333546) as a key precursor. fluoromart.comossila.com This intermediate, also known as 2,6-dichloro-3-cyano-5-fluoropyridine, provides the core structure needed to build the final complex antibiotic molecule. ossila.comshengyuchemical.com

Enoxacin: Enoxacin is a 1,8-naphthyridine-based antibiotic, and its synthesis can also be approached using dichlorofluoropyridine derivatives. ossila.comchemicalbook.com One synthetic route starts with 2,6-dichloro-3-nitropyridine, which is reacted and cyclized to form the naphthyridine core of the drug. chemicalbook.com Alternative syntheses have been developed using 2,6-dichloro-5-fluoronicotinic acid derivatives, demonstrating the versatility of these halogenated pyridine intermediates in constructing complex antibacterial agents. jst.go.jpresearchgate.net

| Antibiotic | Key Precursor/Scaffold | Significance | Source(s) |

| Gemifloxacin | 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile | A key intermediate for this oral broad-spectrum antibiotic. | fluoromart.comossila.comshengyuchemical.com |

| Enoxacin | 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile / 2,6-Dichloro-3-nitropyridine | Serves as a molecular scaffold for this 1,8-naphthyridine (B1210474) antibiotic. | ossila.comchemicalbook.comjst.go.jp |

| Trovafloxacin | 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile | A molecular scaffold for this 1,8-naphthyridine derivative. | ossila.com |

| Tosufloxacin | 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile | A molecular scaffold for this 1,8-naphthyridine derivative. | ossila.com |

The utility of this compound derivatives extends to the development of antiviral and anticancer therapies. guidechem.comchemimpex.com

In anticancer research, a derivative, 2-amino-5-chloro-3-fluoropyridine (B1279587), is used to synthesize inhibitors of cyclin-dependent kinases (CDKs), which are crucial targets in cancer treatment. ossila.com Similarly, research into 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, which share a dichlorinated aromatic structure, has identified compounds with promising activity against human pulmonary cancer cell lines (A549). mdpi.com Other studies have explored hydrazinylpyridine derivatives for their potential to induce apoptosis or inhibit tumor growth. smolecule.com The strategic use of nitropyridines as precursors has also led to the synthesis of various compounds with demonstrated anticancer activity. mdpi.com These findings underscore the importance of the halogenated pyridine motif as a pharmacophore in oncology drug discovery. chemimpex.comossila.com

Enzyme Inhibitors (e.g., Kinase, PDE-4)

Derivatives of this compound have emerged as a significant class of enzyme inhibitors, with notable activity against kinases and phosphodiesterase-4 (PDE4). The amide moiety of this compound is pivotal in the construction of kinase inhibitors.

Kinase Inhibitors: The pyridine scaffold is a privileged structure in the design of kinase inhibitors. For instance, a series of 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives have been synthesized and evaluated for their antibacterial activity. nih.gov These compounds target essential bacterial enzymes, demonstrating the utility of the fluoropyridine core in developing novel antimicrobial agents. Furthermore, the this compound framework is utilized in the synthesis of inhibitors for cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and transcription. sc.eduacs.org

PDE-4 Inhibitors: Phosphodiesterase-4 (PDE4) is a key enzyme in the inflammatory process, and its inhibition is a therapeutic strategy for diseases like asthma and chronic obstructive pulmonary disease (COPD). nih.govrsc.org The 3,5-dichloropyridine (B137275) moiety, a close structural relative to the title compound, is a critical fragment for achieving potent PDE4 inhibitory activity, as exemplified by the drug roflumilast. mdpi.com Research into pyridazinone derivatives as PDE4 inhibitors has shown that modifications to the pyridine ring system can significantly impact their inhibitory potency and selectivity. nih.govrsc.org

Small Molecule Modulators of Kinases (CDK8 and CDK19)

Cyclin-dependent kinases 8 (CDK8) and 19 (CDK19) are key components of the Mediator complex, which regulates gene transcription. Their dysregulation is implicated in various cancers, making them attractive targets for therapeutic intervention. sc.edunih.gov Derivatives of this compound have been instrumental in the development of potent and selective small molecule modulators of CDK8 and CDK19.

A structure-based design approach has led to the discovery of 3,4,5-trisubstituted-2-aminopyridine series as potent CDK8/19 inhibitors. acs.org In this series, the substituent at the C3 position of the pyridine ring plays a crucial role in the interaction with the gatekeeper residue of the kinase. acs.org For example, research has shown that while small lipophilic residues are tolerated at this position, the substitution of a chlorine with a fluorine atom can lead to a decrease in both biochemical and cell-based potency. acs.org This highlights the subtle yet significant impact of the halogen substitution on the pyridine core in modulating kinase inhibitory activity.

One notable compound, CCT251921, emerged from these studies as a potent, selective, and orally bioavailable inhibitor of CDK8 with equipotent affinity for CDK19. acs.org The development of such compounds underscores the importance of the substituted pyridine scaffold in designing targeted cancer therapies.

Bioactive Molecules with Antimicrobial and Anti-inflammatory Properties

The this compound scaffold is a valuable building block for the synthesis of bioactive molecules with a range of therapeutic properties, including antimicrobial and anti-inflammatory effects.

Antimicrobial Properties: The unique electronic environment created by the halogen substituents on the pyridine ring contributes to the antimicrobial activity of its derivatives. For example, 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives have shown promising antibacterial activity against Gram-positive bacteria, including drug-resistant strains. nih.gov One derivative, in particular, exhibited an inhibitory effect eight times stronger than the antibiotic linezolid. nih.gov Furthermore, research has explored the synthesis of various pyridine derivatives aimed at combating antibiotic-resistant bacterial strains, with certain derivatives showing significant potential. The amide functionality present in derivatives like 2,5-dichloronicotinamide (B1305106) is crucial for constructing these antimicrobial agents.

Anti-inflammatory Properties: The development of novel anti-inflammatory agents has also benefited from the use of the fluoropyridine scaffold. For instance, pyridazinone derivatives have been synthesized and evaluated as potential anti-inflammatory agents through their inhibition of PDE4. nih.govrsc.org Additionally, hybrid molecules combining imidazo[2,1-b] sc.eduthiazine with a 4-pyridinyloxy fragment have been synthesized and shown to possess moderate anti-inflammatory activity. biointerfaceresearch.com

Potential Imaging Agents

Derivatives of this compound are being investigated for their potential use as imaging agents, particularly in Positron Emission Tomography (PET). PET is a non-invasive imaging technique that utilizes radiolabeled molecules (radiotracers) to visualize and quantify biological processes in vivo. frontiersin.orgfrontiersin.org The incorporation of the positron-emitting isotope Fluorine-18 (¹⁸F) into biomolecules is a key strategy in the development of PET tracers. frontiersin.org